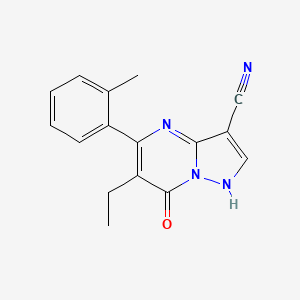
Cyanine5 amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyanine5 amine is a reactive dye that combines the fluorescent properties of Cyanine 5 with an amino group. This compound is known for its far-red fluorescence, making it highly valuable in various scientific applications, particularly in biological imaging and analysis. The unique properties of this compound, such as its excitation and emission wavelengths, make it an essential tool in fluorescence microscopy and other fluorescence-based techniques .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyanine5 amine is typically synthesized through a series of chemical reactions that involve the coupling of Cyanine 5 with an amino group. The process often includes the use of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of stable amide bonds between the carboxylic groups of Cyanine 5 and the amino group .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process includes stringent quality control measures to ensure the consistency and reliability of the final product. The compound is typically stored at low temperatures and protected from light to maintain its stability and fluorescence properties .
Chemical Reactions Analysis
Types of Reactions: Cyanine5 amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized, leading to changes in its fluorescence properties.
Reduction: this compound can be reduced under specific conditions, affecting its chemical structure and reactivity.
Substitution: The amino group in this compound can participate in substitution reactions, particularly with activated esters and other electrophilic reagents
Common Reagents and Conditions:
EDC and DCC: Used as activators for coupling reactions.
NHS Esters: Commonly used for labeling proteins and other biomolecules.
Solvents: Polar organic solvents like DMF (dimethylformamide) and DMSO (dimethyl sulfoxide) are often used to dissolve this compound
Major Products: The primary products of these reactions are labeled biomolecules, where this compound is covalently attached to target molecules, enhancing their fluorescence properties for various analytical applications .
Scientific Research Applications
Cyanine5 amine is widely used in scientific research due to its unique fluorescence properties. Some key applications include:
Biological Imaging: Used to label cells, tissues, and biomolecules for visualization under fluorescence microscopy.
Bioconjugation: Employed in the labeling of proteins, nucleic acids, and other biomolecules for various biochemical assays.
Drug Development: Utilized in the study of drug distribution, metabolism, and efficacy in biological systems.
Flow Cytometry: Applied in the analysis of cell populations based on fluorescence signals .
Mechanism of Action
The mechanism of action of Cyanine5 amine involves its ability to form covalent bonds with target molecules through its amino group. This covalent attachment enhances the fluorescence properties of the target molecules, allowing for their detection and analysis. The compound’s far-red fluorescence minimizes background interference, making it highly effective for imaging applications .
Comparison with Similar Compounds
Cyanine3 amine: Known for its green fluorescence.
Cyanine7 amine: Exhibits near-infrared fluorescence.
Fluorescein-5-isothiocyanate (FITC): A green fluorescent dye commonly used in similar applications
Cyanine5 amine stands out due to its far-red fluorescence and high photostability, making it a preferred choice for many advanced scientific applications.
Properties
CAS No. |
1807589-58-7 |
|---|---|
Molecular Formula |
C38H54Cl2N4O |
Molecular Weight |
653.78 |
IUPAC Name |
3H-Indolium, 2-[5-[1-[6-[(6-aminohexyl)amino]-6-oxohexyl]-1,3-dihydro-3,3-dimethyl-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-1,3,3-trimethyl- |
SMILES |
CC(C1=CC=CC=C1N/2C)(C)C2=C/C=C/C=C/C3=[N+](CCCCCC(NCCCCCC[NH3+])=O)C4=CC=CC=C4C3(C)C.[2Cl-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Cyanine5 amine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-cyclopropyl-6-fluoro-7-[(1S,5R)-8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl]-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid](/img/structure/B606785.png)
![3-(1,2,3,6-tetrahydropyridin-4-yl)-1,4-dihydropyrrolo[3,2-b]pyridin-5-one;dihydrochloride](/img/structure/B606788.png)





![2-[3-(3-(2,4-Difluorophenyl)-4,5-dihydro-5-isoxazolyl]-1-(4-morpholinyl)ethanone](/img/structure/B606803.png)

![acetic acid;(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-N-[(2R)-5-(diaminomethylideneamino)-1-oxo-1-(pyridin-4-ylmethylamino)pentan-2-yl]hexanamide](/img/structure/B606806.png)


